molecular formula C20H32N2O B5753047 4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5753047
M. Wt: 316.5 g/mol
InChI Key: QFJATPPWQUNLGC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound known for its unique structure and properties. It is composed of a benzamide group attached to a piperidine ring, which is further substituted with tert-butyl and tetramethyl groups. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its antioxidant properties.

    Industry: Utilized as a light stabilizer in plastics and coatings to enhance durability and longevity.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
  • 4-Acetylamino-2,2,6,6-tetramethylpiperidine
  • N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine

Uniqueness

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of tert-butyl and tetramethylpiperidine groups, which confer enhanced stability and reactivity. This makes it particularly effective as a stabilizer and protective agent in various applications.

Properties

IUPAC Name

4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-18(2,3)15-10-8-14(9-11-15)17(23)21-16-12-19(4,5)22-20(6,7)13-16/h8-11,16,22H,12-13H2,1-7H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJATPPWQUNLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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